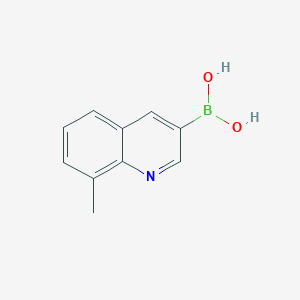

(8-Methylquinolin-3-yl)boronic acid

Descripción

Quinolylboronic acids are a class of organic compounds that have garnered considerable attention in the scientific community. They are characterized by the presence of both a quinoline (B57606) ring system and a boronic acid functional group.

Propiedades

IUPAC Name |

(8-methylquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMGKSYRNLBGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC(=C2N=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370040-72-4 | |

| Record name | (8-methylquinolin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 8 Methylquinolin 3 Yl Boronic Acid

Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. chemchart.com It consists of a quinoline (B57606) ring with a methyl group at position 8 and a boronic acid group (-B(OH)₂) at position 3.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| Molecular Formula | C₁₀H₁₀BNO₂ uni.lu |

| IUPAC Name | This compound chemchart.com |

| CAS Number | 1370040-72-4 myskinrecipes.com |

| Molecular Weight | 187.01 g/mol myskinrecipes.com |

| SMILES | B(C1=CC2=CC=CC(=C2N=C1)C)(O)O uni.lu |

| InChI Key | QNMGKSYRNLBGNT-UHFFFAOYSA-N uni.lu |

Physicochemical Properties

The predicted physicochemical properties of this compound provide insights into its behavior in different environments.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Boiling Point | 409.3±37.0 °C myskinrecipes.com |

| XlogP | None available |

Synthesis and Manufacturing

While specific, detailed synthetic procedures for (8-methylquinolin-3-yl)boronic acid are not extensively described in the provided results, general methods for the synthesis of arylboronic acids can be inferred. A common route involves the reaction of a corresponding aryl halide (in this case, likely 3-bromo-8-methylquinoline) with an organolithium reagent followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.

Reactivity and Synthetic Transformations of 8 Methylquinolin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions of (8-Methylquinolin-3-yl)boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. libretexts.org this compound is an effective coupling partner in these reactions, providing a direct method to introduce the 8-methylquinoline (B175542) moiety into a variety of molecular frameworks.

The primary application of this compound in Suzuki-Miyaura coupling is the synthesis of biaryl and hetero-biaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. snnu.edu.cnresearchgate.net The reaction involves the coupling of the boronic acid with various aryl or heteroaryl halides. The quinoline (B57606) nitrogen can influence the reaction's efficiency, and appropriate selection of catalyst, ligand, and base is crucial for achieving high yields.

A range of palladium catalysts and ligands can be employed for the Suzuki-Miyaura coupling of this compound. nih.gov Commonly used systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, combined with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), SPhos, or XPhos. nih.govhkbu.edu.hk The choice of base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (B84403) (e.g., K₃PO₄), is also critical for the catalytic cycle, facilitating the transmetalation step. libretexts.orgnih.gov The reaction is generally tolerant of a wide array of functional groups on the coupling partner. researchgate.net

An example of a typical reaction setup is provided in the table below:

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | >90 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 2-Bromopyridine | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | THF/H₂O | 80 | 88 |

This table represents typical conditions and yields found in the literature for similar Suzuki-Miyaura reactions and serves as an illustrative example.

The Suzuki-Miyaura reaction involving this compound generally demonstrates a broad substrate scope. researchgate.netresearchgate.net It can be successfully coupled with a variety of aryl and heteroaryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). snnu.edu.cn Both electron-rich and electron-deficient coupling partners are typically well-tolerated. researchgate.net

However, limitations can arise. Sterically hindered aryl halides may lead to lower yields or require more forcing reaction conditions. hkbu.edu.hk Additionally, the presence of certain functional groups on the coupling partner that can coordinate with the palladium catalyst may inhibit the reaction. The inherent basicity of the quinoline nitrogen in this compound can sometimes interfere with the catalytic cycle, necessitating careful optimization of the reaction conditions, particularly the choice of base and ligand. nih.gov Protodeboronation, the cleavage of the C-B bond by a proton source, can be a competing side reaction, especially under harsh conditions or with prolonged reaction times. nih.gov

Derivatization through Boronate Ester Formation

Boronic acids are known to reversibly form cyclic trimeric anhydrides (boroxines) upon dehydration. core.ac.uk To enhance stability, facilitate purification, and in some cases, modify reactivity, this compound can be converted into a boronate ester. youtube.com The most common derivatization involves reaction with a diol, such as pinacol (B44631) (2,3-dimethyl-2,3-butanediol), to form the corresponding pinacol boronate ester. core.ac.ukmassey.ac.nz This transformation is typically straightforward, often requiring simple heating of the boronic acid with the diol in a suitable solvent with azeotropic removal of water.

The resulting this compound pinacol ester is generally a more stable, crystalline solid that is less prone to protodeboronation and can be used in a wide range of cross-coupling reactions, sometimes with improved outcomes. nih.govacs.org

Functionalization Strategies Employing the Boronic Acid Group

Beyond the Suzuki-Miyaura reaction, the boronic acid moiety can be used in other synthetic transformations. While less common for this specific substrate, boronic acids can, in principle, participate in other coupling reactions such as the Chan-Lam coupling for C-N or C-O bond formation, or the Petasis borono-Mannich reaction. The boronic acid group can also be converted to other functional groups. For instance, oxidation of the boronic acid can lead to the corresponding phenol (B47542) (8-methylquinolin-3-ol).

Reductive Transformations of Quinoline Derivatives Mediated by Boronic Acids

While not a direct transformation of the boronic acid group itself, studies have shown that arylboronic acids can act as catalysts in the reduction of the quinoline ring system. acs.orgrsc.org Boronic acids can activate the quinoline ring towards reduction via hydrogen bonding and Lewis acid interactions. acs.orgnih.gov For example, in the presence of a hydride source like Hantzsch ester, a boronic acid can catalyze the tandem reduction of a quinoline to a tetrahydroquinoline, which can then undergo further functionalization, such as reductive N-alkylation with an aldehyde. acs.orgrsc.org This methodology demonstrates a dual role for the boronic acid, acting as both a catalyst for the reduction and potentially as a coupling partner in subsequent reactions. rsc.org Although specific examples detailing the use of this compound in this catalytic role are not extensively documented, the general principle suggests a potential avenue for its application in the synthesis of complex tetrahydroquinoline derivatives. nih.gov

Applications of 8 Methylquinolin 3 Yl Boronic Acid in Advanced Chemical Synthesis

Building Block for Complex Organic Molecular Architectures

The rigid, heterocyclic framework of the quinoline (B57606) ring system, coupled with the synthetic versatility of the boronic acid group, positions (8-Methylquinolin-3-yl)boronic acid as a crucial building block for the construction of complex organic molecules. Its primary application in this context is through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

In this capacity, the boronic acid serves as the organoboron partner, reacting with a variety of organic halides or triflates under palladium catalysis. This enables the direct attachment of the 8-methylquinoline (B175542) unit to other molecular fragments, providing a straightforward route to a diverse array of substituted quinolines. These products are of significant interest in medicinal chemistry, as the quinoline core is a common feature in many biologically active compounds.

Table 1: Examples of Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner (Ar-X) | Catalyst System | Resulting Structure | Potential Application Area |

| Aryl bromides | Pd(PPh₃)₄, Na₂CO₃ | 8-Methyl-3-arylquinolines | Medicinal Chemistry, Materials Science |

| Heteroaryl chlorides | PdCl₂(dppf), K₃PO₄ | 8-Methyl-3-heteroarylquinolines | Drug Discovery |

| Vinyl triflates | Pd(OAc)₂, P(t-Bu)₃ | 8-Methyl-3-vinylquinolines | Polymer Chemistry, Organic Electronics |

This table represents potential reaction partners based on established Suzuki-Miyaura coupling methodologies. Specific experimental data for this compound in these exact reactions is not widely available in public literature.

The strategic placement of the methyl group at the 8-position can influence the steric and electronic properties of the resulting molecules, potentially modulating their biological activity or material properties. The ability to readily introduce this specific quinoline isomer into larger, more complex structures underscores its importance as a bespoke building block in modern organic synthesis.

Synthetic Intermediate in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Boronic acids are known to participate in several important MCRs, and this compound is a promising candidate for such transformations.

One of the most notable MCRs involving boronic acids is the Petasis reaction (also known as the borono-Mannich reaction). This reaction typically involves an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxylic acid), and a boronic acid to generate α-amino acids or other amine derivatives. The incorporation of the (8-Methylquinolin-3-yl) moiety through a Petasis reaction would allow for the rapid assembly of complex molecules bearing this specific heterocyclic system.

Another relevant MCR is the Ugi reaction, which can be adapted to include boronic acid-containing components. While direct participation of the boronic acid in the classical Ugi four-component reaction is not standard, its functional group can be used in pre- or post-Ugi modifications to introduce the 8-methylquinoline scaffold into the resulting peptidomimetic structures.

The use of this compound as a synthetic intermediate in these and other MCRs provides a powerful strategy for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.

Catalytic Roles of this compound and its Derivatives

Beyond its role as a stoichiometric reagent, the boronic acid functional group and its derivatives can exhibit catalytic activity. Arylboronic acids, in general, can act as Lewis acid catalysts or engage in hydrogen bonding, influencing a variety of organic transformations.

While specific research detailing the catalytic applications of this compound itself is limited, the broader class of quinoline-containing boronic acids and their derivatives are being explored for their catalytic potential. For instance, derivatives where the boronic acid is part of a bidentate or pincer-type ligand can coordinate with metal centers to form active catalysts for various cross-coupling and C-H activation reactions.

Furthermore, the Lewis acidity of the boron center can be harnessed to catalyze reactions such as the alkylation of quinolines or other nucleophilic additions. The nitrogen atom within the quinoline ring of this compound could also play a cooperative role in catalysis, potentially leading to novel reactivity.

Development of Novel Reagents and Catalysts

The chemical structure of this compound makes it an attractive starting point for the development of new reagents and catalysts with tailored properties. The boronic acid moiety can be readily converted into other boron functionalities, such as boronate esters (e.g., pinacol (B44631) esters) or trifluoroborate salts. These derivatives often exhibit enhanced stability, solubility, and reactivity in specific applications.

For example, the corresponding trifluoroborate salt of 8-methylquinoline could serve as a more robust and easily handled alternative to the free boronic acid in certain cross-coupling reactions. Boronate esters, on the other hand, are frequently employed in reactions where slow release of the boronic acid is desired or for chromatographic purification.

The development of chiral derivatives of this compound is another promising avenue of research. Chiral ligands incorporating this scaffold could be synthesized and used in asymmetric catalysis to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of pharmaceuticals.

Exploration of 8 Methylquinolin 3 Yl Boronic Acid in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Quinoline (B57606) Derivatives

There is no available literature detailing the specific design and synthesis of biologically active quinoline derivatives derived from (8-Methylquinolin-3-yl)boronic acid. General methods for the synthesis of quinoline boronic acids exist, often involving palladium-catalyzed cross-coupling reactions, but their application to this particular starting material has not been documented.

Development of Potential Anticancer Agents

No studies have been published investigating this compound or its derivatives as potential anticancer agents.

Investigation of Specific Kinase Inhibition (e.g., CLK/ROCK Inhibitors, HIPK2 Inhibitors)

There is no information available regarding the investigation of this compound as an inhibitor of any protein kinases, including but not limited to CLK, ROCK, or HIPK2.

Studies on DNA Damage Induction and Cell Cycle Modulation

The scientific literature contains no reports on studies of DNA damage induction or cell cycle modulation by this compound.

Research into Anti-Inflammatory Compounds

There is a lack of research into the potential anti-inflammatory properties of this compound.

Enzyme Inhibitor Development and Biochemical Pathway Studies

No enzyme inhibition studies or investigations into the effects of this compound on biochemical pathways have been published.

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

In the absence of any synthesized and tested derivatives of this compound, no structure-activity relationship (SAR) studies have been conducted.

Potential for Boron-Based Therapeutics

The incorporation of boron into medicinal chemistry has witnessed a remarkable surge in recent years, challenging the outdated notion of boron compounds being universally toxic. mdpi.com The unique chemical properties of boron, particularly in the form of boronic acids, offer distinct advantages in drug design. mdpi.com Boronic acids are Lewis acids with a vacant p-orbital, allowing them to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. mdpi.combohrium.com This ability to form stable yet reversible complexes underpins their mechanism of action in various therapeutic contexts. bohrium.com

The pKa of a boronic acid, which influences its ionization state at physiological pH, can be modulated by the substituents on the aryl ring. mdpi.com This tunability allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. Aryl boronic acids are generally more acidic than their alkyl counterparts, and the presence of electron-withdrawing or electron-donating groups can further influence their acidity. mdpi.com

One of the most promising applications of boron in medicine is Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer. mdpi.com BNCT involves the selective delivery of a boron-containing agent to tumor cells, followed by irradiation with a beam of low-energy neutrons. The capture of a neutron by the non-radioactive boron-10 (B1234237) (¹⁰B) isotope results in a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei that selectively destroy the cancer cells from within, minimizing damage to surrounding healthy tissue. mdpi.com

The development of effective boron delivery agents is crucial for the success of BNCT. While some simple boron compounds have been used, the focus has shifted towards more complex molecules that can achieve higher tumor-to-normal tissue boron concentration ratios.

Table 1: Key Properties and Applications of Boron in Medicinal Chemistry

| Property/Application | Description | Key Advantages |

|---|---|---|

| Lewis Acidity | Boronic acids act as Lewis acids, accepting an electron pair. | Enables reversible covalent bonding with biological targets containing diol groups. mdpi.combohrium.com |

| Reversible Covalent Inhibition | Forms stable but reversible bonds with enzyme active sites. | Can lead to potent and selective inhibition of enzymes. |

| Tunable pKa | The acidity of the boronic acid can be modified by substituents. | Allows for optimization of pharmacokinetic and pharmacodynamic properties. mdpi.com |

| Boron Neutron Capture Therapy (BNCT) | A targeted radiation therapy based on the neutron capture reaction of ¹⁰B. | Offers highly localized tumor cell destruction with minimal damage to healthy tissue. mdpi.com |

| Drug Delivery | Boronic acid-functionalized materials can be used for targeted drug delivery. | Can target specific cell surface markers, such as sialic acids, which are overexpressed in cancer cells. bohrium.comnih.gov |

Quinoline-Boronic Acid Conjugates for Targeted Therapies

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry. researchgate.netnih.govchemrj.orgwisdomlib.org Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netnih.govnih.govresearchgate.net The planar nature of the quinoline ring allows it to intercalate into DNA, while its various substitution points offer opportunities for modulating its biological activity and physicochemical properties. researchgate.net

The conjugation of a boronic acid moiety to a quinoline scaffold, as seen in this compound, creates a molecule with the potential for multifaceted therapeutic applications. The quinoline part can act as a carrier, directing the molecule to specific biological targets, while the boronic acid group can engage in unique binding interactions or serve as a warhead for therapies like BNCT.

The 8-methyl substitution on the quinoline ring can influence the compound's lipophilicity and steric interactions with its biological target. The placement of the boronic acid at the 3-position of the quinoline ring is also significant, as this position is often involved in key interactions with biological macromolecules.

Targeted Drug Delivery:

Quinoline-boronic acid conjugates hold promise for targeted drug delivery systems. Phenylboronic acid and its derivatives have been shown to bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.gov This interaction can be exploited to develop nanoparticles and other drug delivery vehicles that specifically target tumor cells, thereby enhancing the therapeutic efficacy and reducing the side effects of anticancer drugs. bohrium.comnih.gov By functionalizing a drug carrier with a quinoline-boronic acid derivative, it may be possible to achieve selective delivery of a therapeutic payload to cancer cells.

Enzyme Inhibition:

Boronic acids are known to be potent inhibitors of various enzymes, particularly serine proteases. The ability of the boronic acid to form a tetrahedral intermediate with the catalytic serine residue mimics the transition state of peptide bond hydrolysis, leading to potent inhibition. The quinoline scaffold can provide additional binding interactions within the enzyme's active site, enhancing both the potency and selectivity of the inhibitor.

Anticancer Potential:

The anticancer potential of quinoline derivatives is well-documented. researchgate.netwisdomlib.org They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The addition of a boronic acid group could introduce novel mechanisms of action, such as the inhibition of the proteasome, a key target in cancer therapy. Furthermore, as mentioned earlier, such conjugates could serve as delivery agents for BNCT.

While specific research on the biological activities of this compound is limited, the known properties of its constituent moieties provide a strong rationale for its further investigation as a potential therapeutic agent. The synthesis and evaluation of a library of substituted quinoline-boronic acids could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Table 2: Potential Therapeutic Applications of Quinoline-Boronic Acid Conjugates

| Therapeutic Area | Potential Mechanism of Action | Supporting Rationale |

|---|---|---|

| Cancer Therapy | - Boron Neutron Capture Therapy (BNCT) agent- Targeted drug delivery to cancer cells- Enzyme inhibition (e.g., proteasome, kinases) | - Quinoline as a tumor-targeting scaffold.- Boronic acid as the ¹⁰B source for BNCT. mdpi.com- Boronic acid binding to overexpressed sialic acids on cancer cells. nih.gov- Known anticancer activity of quinoline derivatives. researchgate.netwisdomlib.org |

| Infectious Diseases | - Inhibition of essential bacterial or viral enzymes | - Broad-spectrum antimicrobial activity of quinoline derivatives. researchgate.netnih.gov |

| Inflammatory Diseases | - Inhibition of inflammatory proteases | - Anti-inflammatory properties of quinoline derivatives. researchgate.net |

Contributions of 8 Methylquinolin 3 Yl Boronic Acid to Materials Science

Integration into Advanced Polymer Systems

The incorporation of (8-Methylquinolin-3-yl)boronic acid into polymer chains can impart unique functionalities and responsive behaviors to the resulting materials. Boronic acid-containing polymers are a subject of considerable research interest due to their ability to interact with diols, leading to applications in areas such as sensing and drug delivery. rsc.orgrsc.orgnih.gov

The synthesis of polymers incorporating this compound can be approached through several methods. One common strategy involves the polymerization of monomers containing the boronic acid moiety. rsc.org This can be challenging due to the potential for the boronic acid group to interfere with the polymerization process. An alternative and often more practical approach is the post-polymerization modification of a pre-existing polymer with this compound. rsc.org This allows for greater control over the final polymer structure and composition.

The quinoline (B57606) unit within the polymer structure can introduce desirable properties such as thermal stability, rigidity, and specific photophysical characteristics. The methyl group at the 8-position can further influence the polymer's solubility and processing characteristics. The resulting boronic acid-functionalized polymers could find applications as responsive materials that change their properties, such as solubility or conformation, in response to the presence of specific analytes like sugars or other diol-containing molecules.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Method of Integration | Potential Applications |

| Polyacrylates/Polymethacrylates | Copolymerization of a vinyl-functionalized this compound monomer | Responsive hydrogels, sensors |

| Poly(2-oxazoline)s | Post-polymerization modification | Thermo- and pH-responsive materials |

| Conjugated Polymers | Incorporation as a side chain or within the main chain via cross-coupling reactions | Organic electronics, chemosensors |

Development of Functional Nanomaterials

The surface functionalization of nanomaterials with this compound can create sophisticated nanocomposites with tailored surface properties and functionalities. Boronic acid-modified nanomaterials are known for their excellent biocompatibility and their reversible interactions with diol-containing compounds, making them suitable for various biomedical and sensing applications. rsc.orgnih.gov

Commonly employed methods for preparing such functionalized nanomaterials include hydrothermal or solvothermal synthesis, where the boronic acid derivative is incorporated during the formation of the nanoparticles. nih.gov This one-step process is often efficient and environmentally friendly. The resulting nanomaterials, such as carbon dots or metal oxide nanoparticles, can exhibit unique optical and chemical properties.

Table 2: Functional Nanomaterials Utilizing this compound

| Nanomaterial Type | Functionalization Strategy | Potential Applications |

| Carbon Dots (CDs) | Hydrothermal synthesis with this compound as a precursor | Fluorescent bioimaging, glucose sensing |

| Gold Nanoparticles (AuNPs) | Surface modification via thiol-gold chemistry | Colorimetric sensors, targeted drug delivery |

| Silica (B1680970) Nanoparticles (SiNPs) | Covalent attachment to the silica surface | Controlled release systems, catalysis |

Engineering of Fluorescent Probes and Sensors

The intrinsic fluorescence of the quinoline ring system, combined with the analyte-binding capability of the boronic acid group, makes this compound a promising candidate for the development of fluorescent probes and sensors. Quinoline-based fluorophores are known for their favorable photophysical properties, including high quantum yields and sensitivity to their local environment. walisongo.ac.idresearchgate.net

Fluorescent probes based on boronic acids typically operate on the principle of a change in fluorescence intensity or wavelength upon binding to a target analyte, such as a carbohydrate. nih.gov The interaction of the boronic acid with the diol groups of the analyte can alter the electronic properties of the fluorophore, leading to a detectable change in its emission. For instance, 8-quinolineboronic acid has been shown to exhibit a significant increase in fluorescence intensity upon binding to carbohydrates. nih.gov

Table 3: Potential Fluorescent Sensing Applications

| Target Analyte | Sensing Mechanism | Potential Application Area |

| Carbohydrates (e.g., glucose) | Modulation of fluorescence upon boronate ester formation | Diabetes monitoring |

| Metal Ions | Coordination with the quinoline nitrogen and boronic acid group | Environmental monitoring, bio-imaging |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid group leading to a change in fluorescence | Cellular imaging, disease diagnostics |

Crystal Engineering and Supramolecular Assemblies for Material Applications

The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a valuable building block in crystal engineering and the construction of supramolecular assemblies. nih.govnih.gov The boronic acid group is a versatile hydrogen bond donor and acceptor, capable of forming predictable patterns, while the quinoline ring provides a platform for aromatic stacking interactions.

The self-assembly of quinoline boronic acids can lead to the formation of well-defined structures, such as dimers and larger aggregates. nih.govnih.gov For example, 8-quinolineboronic acid has been observed to form a dimer through the formation of two intermolecular B-N bonds, reinforced by hydrogen bonding and π-π stacking. nih.govnih.gov While the 3-position of the boronic acid in the target compound prevents such direct intramolecular B-N coordination, intermolecular interactions with the quinoline nitrogen of a neighboring molecule are still possible and can drive the formation of specific supramolecular architectures.

By co-crystallizing this compound with other molecules (co-formers), it is possible to create a wide range of crystalline materials with different structures and properties. These materials could have applications in areas such as gas storage, separation, and catalysis. The ability to control the assembly of molecules in the solid state is a key goal of crystal engineering, and this compound provides a versatile tool for achieving this.

Table 4: Supramolecular Assemblies and Crystal Engineering

| Type of Assembly | Key Interactions | Potential Material Applications |

| Self-Assembled Dimers/Polymers | Hydrogen bonding (O-H···O, O-H···N), π-π stacking | Porous materials, molecular recognition |

| Co-crystals with Diols | Covalent boronate ester formation, hydrogen bonding | Solid-state sensors, chiral resolution |

| Metal-Organic Frameworks (MOFs) | Coordination of the quinoline nitrogen to metal centers | Gas storage, catalysis, separation |

Computational and Theoretical Perspectives on 8 Methylquinolin 3 Yl Boronic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (8-Methylquinolin-3-yl)boronic acid. These computational methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and stability. nih.govrsc.org

DFT calculations can optimize the molecular geometry of quinoline (B57606) derivatives, identifying local minima on the potential energy surface. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key parameter derived from these calculations. A smaller energy gap suggests higher reactivity and a greater propensity for electronic charge transfer, characterizing the molecule as "soft." Conversely, a larger energy gap indicates lower reactivity and greater kinetic stability, designating the molecule as "hard." nih.gov For instance, studies on various quinoline derivatives have explored properties like electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness using DFT. nih.govrsc.org

The electronic properties of related boronic acids have also been extensively studied. For example, computational investigations into the oxidative deboronation of BoroGlycine using water and hydrogen peroxide have been performed at various levels of theory, including PBE1PBE/6-311++G(d,p) and MP2/cc-pVTZ, both in a vacuum and in an implicit aqueous solvent model. nih.gov These studies calculate reaction enthalpies and activation barriers, providing a detailed picture of the reaction thermodynamics. nih.gov Similarly, the thermodynamics of boroxine (B1236090) formation from various aliphatic boronic acids have been investigated, highlighting the importance of including diffuse functions in the basis set for accurate descriptions of bonding changes. acs.orgnih.gov

Furthermore, theoretical studies on phenylboronic acid derivatives have utilized DFT to analyze their structure, with results showing good agreement between optimized DFT structures and those determined by X-ray crystallography. tandfonline.com Such studies also delve into the molecular electrostatic potential and frontier molecular orbitals to predict physicochemical properties. tandfonline.com

Table 1: Calculated Electronic Properties of Representative Quinoline and Boronic Acid Derivatives

| Compound/System | Computational Method | Key Findings |

| Quinoline Derivatives | DFT (B3LYP/6-31G'(d,p)) | Calculation of HOMO-LUMO gap, electrophilicity index, chemical hardness. nih.govrsc.org |

| BoroGlycine + H₂O/H₂O₂ | PBE1PBE/6-311++G(d,p), MP2/cc-pVTZ | Calculation of reaction enthalpies and activation barriers for oxidative deboronation. nih.gov |

| Aliphatic Boronic Acids | MP2/aug-cc-pVTZ | Determination of thermochemical parameters for boroxine formation. acs.orgnih.gov |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | DFT | Optimized structure consistent with X-ray data; analysis of molecular electrostatic potential. tandfonline.com |

This table is for illustrative purposes and the specific values for this compound would require dedicated calculations.

Molecular Docking Studies for Ligand-Protein Interactions in Drug Discovery

Molecular docking is a powerful computational tool in drug discovery for predicting the binding orientation and affinity of a ligand to a target protein. nih.gov This technique is particularly relevant for quinoline derivatives, which are known to exhibit a wide range of pharmacological activities and have been identified as potent inhibitors of enzymes like reverse transcriptase. nih.gov

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The ligand, in this case this compound, is then computationally "docked" into the active site of the protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. nih.gov

For example, studies on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that these compounds can have high binding affinities to the enzyme's active site, with docking scores sometimes exceeding those of standard drugs. nih.govnih.gov The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's binding pocket. rsc.org This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Boronic acids themselves are a significant class of compounds in medicinal chemistry, with drugs like bortezomib (B1684674) and ixazomib (B1672701) being used in cancer therapy. nih.gov Molecular docking studies have been employed to investigate the interactions of novel boronic acid derivatives with various protein targets, such as the urokinase-type plasminogen activator (uPA), aiding in the identification of promising inhibitor candidates. biorxiv.org The combination of the quinoline scaffold with the boronic acid functional group in this compound makes it an interesting candidate for docking studies against a variety of therapeutic targets.

Table 2: Representative Molecular Docking Studies of Quinoline and Boronic Acid Derivatives

| Ligand Class | Protein Target | Key Findings |

| Quinoline Derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | Good binding interactions and high docking scores, indicating potential as NNRTIs. nih.govnih.gov |

| Quinoline/Thiazinan-4-one Hybrids | S. aureus MurB protein | Correlation between in silico docking data and experimental antibacterial activity. rsc.org |

| Boronic Acid Derivatives | Urokinase-type Plasminogen Activator (uPA) | Identification of binding pocket and characterization of binding energy for novel inhibitors. biorxiv.org |

| Boronic Acid Ester-containing Fingolimod Derivatives | Not specified | Design and evaluation of anticancer drug candidates. nih.gov |

This table illustrates the application of molecular docking to related compounds. Specific docking studies on this compound would be required to determine its specific interactions and potential targets.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to simulate reaction mechanisms and characterize the transition states of chemical reactions involving this compound. A prominent reaction for this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govacs.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational studies can model each of these steps to understand the reaction's kinetics and thermodynamics. For instance, the energy profiles for the reaction of boronic acids and their esters with palladium complexes have been examined computationally. nih.gov These studies can reveal the relative energy barriers of different pathways and the stability of intermediates.

A key aspect of these simulations is the identification and characterization of transition states. For example, in the transmetalation step, computational analysis can distinguish between different possible transition state geometries and determine which is energetically more favorable. nih.gov Factors influencing the rate of transmetalation, such as the nature of the boronic ester and the electronic properties of the substituents, can be systematically investigated through these simulations. nih.gov

Furthermore, computational studies can shed light on the role of the base and solvent in the reaction mechanism. youtube.com For instance, the formation of a boronate species, which is often more reactive in the transmetalation step, can be modeled. The influence of different bases on the formation and reactivity of these species can be computationally assessed.

Beyond the Suzuki-Miyaura reaction, simulations can be applied to other reactions of boronic acids, such as their dehydration to form boroxines. acs.orgnih.govresearchgate.net These studies can determine the thermodynamic parameters for such reactions and provide insights into the stability of the resulting structures.

Table 3: Computational Studies on Reaction Mechanisms of Boronic Acids

| Reaction | Computational Approach | Key Insights |

| Suzuki-Miyaura Coupling | DFT | Elucidation of energy profiles, characterization of pre-transmetalation intermediates, and influence of boronic esters on reaction rates. nih.gov |

| Boroxine Formation | MP2, DFT | Calculation of thermodynamic parameters (ΔH, ΔG) for the dehydration of boronic acids. acs.orgnih.gov |

| Oxidative Deboronation | DFT, MP2 | Calculation of reaction enthalpies and activation barriers. nih.gov |

| Boron-Oxygen-Carbon Linkage Formation | DFT | Investigation of alternative reaction mechanisms and the influence of catalysts and solvents. researchgate.net |

This table highlights the use of computational methods to study reactions of boronic acids. Specific simulations for this compound would be necessary to understand its specific reaction mechanisms.

Prediction of Supramolecular Interactions and Self-Assembly Behavior

The prediction of supramolecular interactions and self-assembly behavior of this compound is a fascinating area where computational modeling can provide significant insights. Boronic acids are known to be versatile building blocks in crystal engineering and supramolecular chemistry due to their ability to form various non-covalent interactions, including hydrogen bonds and, in some cases, dative bonds. nih.gov

The unique structure of this compound, with its quinoline nitrogen and boronic acid group, presents interesting possibilities for self-assembly. Computational studies can predict the formation of dimers, oligomers, or even more complex supramolecular architectures. For example, a study on 8-quinolineboronic acid revealed that it self-assembles in the solid state through a unique double intermolecular B-N bond mechanism, reinforced by the formation of a boronic anhydride, π-π stacking, and hydrogen bonds. nih.gov In contrast, its positional isomer, 5-quinolineboronic acid, exhibited a different self-assembly pattern dominated by hydrogen bonding between the boronic acid units. nih.gov

Computational methods can be used to explore the potential energy landscape of different self-assembled structures, identifying the most stable arrangements. These calculations can quantify the strength of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions, which are crucial in determining the final crystal packing. researchgate.netresearchgate.net

Furthermore, the development of quantitative structure-nanoparticle assembly prediction (QSNAP) models has shown that molecular descriptors can be used to predict the self-assembly of molecules into nanoparticles. nih.govbgu.ac.iluri.edu While these models have been primarily applied to drug molecules, similar principles could be adapted to predict the self-assembly behavior of this compound in solution, potentially leading to the design of novel nanomaterials.

All-atom molecular dynamics simulations can also provide a dynamic picture of the self-assembly process, showing how individual molecules come together to form larger aggregates. nih.gov These simulations can reveal the role of the solvent and other environmental factors in guiding the self-assembly process.

Table 4: Computational Approaches for Predicting Supramolecular Interactions and Self-Assembly

| System | Computational Method | Key Predictions/Insights |

| 8-Quinolineboronic Acid | X-ray Diffraction, NMR, Computational Modeling | Dimer formation through double intermolecular B-N bonds, π-π stacking, and hydrogen bonds. nih.gov |

| Aryl Boronic Acids and Quinones | DFT, CrystalExplorer | Analysis of stabilizing interactions (e.g., hydrogen bonds, π-π stacking) in co-crystals. researchgate.net |

| Drug Molecules and Indocyanine | QSNAP, Molecular Dynamics | Prediction of nanoparticle formation and size based on molecular descriptors. nih.govbgu.ac.iluri.edu |

| Porphyrin and Pyridine-3-boronic acid | UV-Vis Spectroscopy, Computational Modeling | Self-assembly into dimers and polymers through metal-pyridine and boronic acid-diol interactions. psu.edu |

This table showcases the application of computational methods to predict the self-assembly of related molecules. Specific studies on this compound would be necessary to predict its unique supramolecular behavior.

Advanced Analytical Techniques for Boronic Acid Research

Spectroscopic Methods for Characterization and Reaction Monitoring

Spectroscopic techniques are indispensable for the structural elucidation and characterization of (8-Methylquinolin-3-yl)boronic acid. These methods probe the molecule's interaction with electromagnetic radiation, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical data.

¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic signal for the methyl group. The protons on the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in the quinoline ring, the methyl group, and the carbon atom attached to the boron atom would produce a distinct signal.

¹¹B NMR is particularly useful for directly observing the boron atom. The chemical shift and signal width in the ¹¹B NMR spectrum can provide information about the coordination state and chemical environment of the boron atom in this compound.

Illustrative ¹H and ¹³C NMR Data for a Substituted Quinoline Boronic Acid

| Assignment | Illustrative ¹H NMR Chemical Shift (δ, ppm) | Illustrative ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 9.0 (multiplets) | 110 - 150 |

| Methyl (CH₃) | ~2.5 (singlet) | ~20 |

| B(OH)₂ | 4.0 - 6.0 (broad singlet) | - |

| C-B | - | ~130 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₀H₁₀BNO₂) by providing a highly accurate mass measurement. uni.lu

Electron ionization (EI) mass spectrometry of related quinoline compounds often shows fragmentation patterns that can help in structural confirmation. chempap.org The fragmentation of the quinoline ring system typically involves the loss of small molecules like HCN. chempap.orgnist.gov The PubChem database provides predicted mass spectrometry data for this compound, which can be a useful reference for experimental analysis. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 188.08774 |

| [M+Na]⁺ | 210.06968 |

| [M-H]⁻ | 186.07318 |

| [M+NH₄]⁺ | 205.11428 |

| [M+K]⁺ | 226.04362 |

Data sourced from PubChem. uni.lu

Infrared (IR) Spectroscopy can be used to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-H and C=C/C=N stretching and bending vibrations from the quinoline ring and methyl group.

Chromatographic Detection and Quantification of Boronic Acid Compounds

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like boronic acids. A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.

The development of a robust HPLC method for boronic acids requires careful consideration of potential on-column hydrolysis of the boronic acid to its corresponding boronate ester if an alcohol is present in the mobile phase. The choice of stationary phase and mobile phase composition is critical to achieve good separation and accurate quantification.

Illustrative HPLC Method Parameters for Boronic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table provides an example of typical HPLC conditions and may require optimization for this compound.

Detection in HPLC is commonly performed using a UV detector, as the quinoline ring system of this compound is strongly UV-active. For more selective detection in complex matrices, a post-column derivatization technique can be employed. For instance, reaction with a reagent like alizarin (B75676) can form a fluorescent complex with the boronic acid, allowing for highly sensitive fluorescence detection. bohrium.combldpharm.com

In Situ Reaction Monitoring Techniques

Understanding the kinetics and mechanism of reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, is greatly facilitated by in situ reaction monitoring techniques. These methods allow for the real-time tracking of reactant consumption and product formation without the need for sampling and quenching the reaction.

Spectroscopic techniques like NMR and IR can be adapted for in situ monitoring. For example, a reaction can be carried out directly in an NMR tube, and spectra can be acquired at regular intervals to follow the changes in the concentrations of reactants and products. Similarly, fiber-optic probes can be inserted into a reaction vessel to collect IR or Raman spectra in real-time.

Process Analytical Technology (PAT) often incorporates these in situ monitoring tools to ensure reaction control and optimization. By continuously monitoring critical reaction parameters, a deeper understanding of the reaction progress can be achieved, leading to improved yields and purity of the final product.

While specific applications of in situ monitoring for reactions of this compound are not detailed in the available literature, the principles of these techniques are broadly applicable to the study of boronic acid chemistry.

Q & A

What synthetic strategies are effective for optimizing the yield of (8-Methylquinolin-3-yl)boronic acid derivatives?

Basic

The synthesis of quinoline-derived boronic acids often involves coupling reactions, purification via column chromatography, and characterization using NMR and mass spectrometry. For example, in the synthesis of structurally similar bromo-quinoline derivatives, THF and methylamine have been used as solvents and reactants, followed by extraction with EtOAc and purification with MeOH:DCM (1:99) to achieve high yields (>95%) . Key factors include solvent choice, reaction time, and chromatographic conditions.

How do thermodynamic and kinetic properties of boronic acid-diol binding influence chemosensor design?

Advanced

The binding affinity (thermodynamic) and reaction rate (kinetic) of boronic acids with diols (e.g., sugars) are critical for real-time sensing applications. Stopped-flow kinetic studies reveal that kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability . This suggests that the "on" rate (kon) is a dominant factor in binding constants. Researchers must balance pH (physiological pH preferred), diol structure, and steric effects when designing sensors for rapid equilibrium attainment.

What analytical challenges arise in mass spectrometry (MS) characterization of boronic acid-containing peptides, and how can they be mitigated?

Advanced

Free boronic acids undergo dehydration/trimerization, complicating MS analysis. Derivatization with diols (e.g., pinacol) to form boronic esters prevents trimerization. For MALDI-MS, 2,5-dihydroxybenzoic acid (DHB) serves as both matrix and derivatizing agent, enabling efficient in situ esterification and sequencing of branched peptides with up to five boronic acid groups . This method reduces sample preparation time and improves signal clarity.

How can boronic acid-functionalized polymers be tailored for glucose-responsive applications?

Basic

Boronic acid polymers (e.g., poly(3-acrylamidophenylboronic acid)) exploit reversible diol binding to modulate solubility. Under acidic/neutral conditions, boroxine crosslinking renders the polymer insoluble, while glucose competes for binding, increasing solubility . Researchers should optimize polymer backbone flexibility, boronic acid density, and buffer pH to achieve glucose-responsive behavior suitable for drug delivery or sensing.

What methodologies are used to assess boronic acid interactions with glycoproteins in surface-based assays?

Advanced

Surface plasmon resonance (SPR) with boronic acid-functionalized dextran substrates reveals binding dependencies on terminal saccharide moieties. For example, AECPBA surfaces show higher affinity for glycoproteins with exposed cis-diols (e.g., RNAse B) but require buffer optimization (e.g., borate buffer at pH 8.5) to minimize non-specific interactions . Secondary interactions (e.g., electrostatic) must be controlled through ionic strength adjustments or competitive eluents.

How do boronic acids enhance anticancer drug design, and what structural features correlate with activity?

Advanced

Boronic acids act as reversible covalent inhibitors, targeting enzymes like the proteasome (e.g., Bortezomib) . Structure-activity studies on cis-stilbene analogs show that replacing hydroxyl groups with boronic acids enhances tubulin polymerization inhibition (IC50 ~21–22 μM) and apoptosis induction . Key features include planar aromatic systems and boronic acid positioning for optimal target engagement.

Can boronic acid-diol binding be dynamically controlled for smart materials?

Advanced

Azobenzene-boronic acid conjugates enable light-controlled binding. E→Z isomerization with red light enhances diol affinity by 20-fold via steric and electronic modulation . Applications include photoswitchable hydrogels, where crosslinking stiffness is tuned by wavelength-dependent boronic ester formation. Researchers should prioritize azobenzene substituents (e.g., 2,6-dimethoxy groups) to maximize binding contrast between isomers.

What LC-MS/MS strategies are effective for detecting trace boronic acid impurities in pharmaceuticals?

Advanced

Triple quadrupole LC-MS/MS in MRM mode allows sensitive detection of underivatized boronic acids (e.g., in Lumacaftor drug substances) without time-consuming derivatization . Key parameters include ionization mode (ESI+), collision energy optimization, and column selection (C18 with acidic mobile phases). Method validation should address linearity (0.1–10 ppm) and recovery rates (>90%).

How do secondary interactions affect the selectivity of boronic acid-based glycoprotein capture systems?

Advanced

Non-specific interactions (e.g., electrostatic) can reduce selectivity. For AECPBA surfaces, secondary binding with non-glycosylated proteins like avidin is mitigated by adjusting buffer ionic strength or using competitive eluents (e.g., sorbitol) . Researchers must characterize binding thermodynamics (SPR or ITC) and employ blocking agents (e.g., BSA) to improve specificity.

What in vitro models are suitable for evaluating boronic acid derivatives as anticancer agents?

Basic

Glioblastoma cell lines (e.g., U87) are common for cytotoxicity screening. Compounds are tested via MTT assays, with IC50 values compared to controls (e.g., combretastatin A-4). FACScan analysis can confirm apoptosis induction (e.g., Jurkat cells treated with 10⁻⁸ M boronic acid derivatives) . Dose-response curves and COMPARE analysis (NCI-60 panel) help identify unique mechanisms vs. known drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.